An In-depth Technical Guide to 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride (CAS Registry Number: 1423028-09-4)
An In-depth Technical Guide to 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride (CAS Registry Number: 1423028-09-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While specific data for this particular molecule is limited in publicly accessible literature, this document extrapolates from established principles of 1,2,4-oxadiazole chemistry to present its probable synthetic routes, physicochemical characteristics, and potential pharmacological applications. The 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore known for its diverse biological activities, and this guide serves as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its favorable pharmacological properties. The 1,2,4-oxadiazole core is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]
Chemical Identity and Physicochemical Properties
CAS Registry Number: 1423028-09-4[2]
Chemical Name: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride[2]
Molecular Formula: C₄H₈ClN₃O
Molecular Weight: 149.58 g/mol
| Property | Predicted Value/Information | Source/Justification |
| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form generally imparts aqueous solubility. |
| pKa | Not available | The primary amine would be protonated at physiological pH. |
| LogP | Not available | The presence of the polar amine and oxadiazole ring suggests a relatively low LogP value. |
Proposed Synthesis and Mechanistic Insights
The synthesis of 3-substituted 1,2,4-oxadiazoles typically proceeds through the cyclization of an O-acyl amidoxime intermediate.[3] A plausible synthetic route for 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is outlined below. This proposed pathway is based on well-established synthetic methodologies for this class of compounds.
General Synthetic Scheme
Caption: Proposed synthetic pathway for 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Acetamidoxime
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To a solution of acetonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of hydroxylamine hydrochloride.
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Slowly add a base (e.g., sodium bicarbonate or sodium carbonate) to neutralize the hydrochloride and liberate free hydroxylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude acetamidoxime.
Causality: The nucleophilic addition of hydroxylamine to the nitrile carbon of acetonitrile, followed by proton transfer, yields the amidoxime. The base is crucial to deprotonate the hydroxylamine hydrochloride, allowing it to act as a nucleophile.
Step 2: Synthesis of O-Formylacetamidoxime
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Dissolve the crude acetamidoxime in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add an equimolar amount of an acylating agent, such as ethyl formate or another activated form of formic acid.
-
The reaction may require a catalyst, such as a non-nucleophilic base, to facilitate the acylation.
-
Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure to yield the O-acyl amidoxime intermediate.
Causality: The more nucleophilic oxygen of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent to form the O-acylated intermediate.
Step 3: Cyclodehydration to form 3-(1-Aminoethyl)-1,2,4-oxadiazole
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The crude O-formylacetamidoxime can be subjected to thermal cyclization by heating in a high-boiling point solvent.
-
Alternatively, a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or a carbodiimide) can be used to facilitate the cyclization at a lower temperature.[4]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude 1,2,4-oxadiazole product. Purification can be achieved by column chromatography.
Causality: Intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule, leads to the formation of the stable aromatic 1,2,4-oxadiazole ring.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the purified 3-(1-aminoethyl)-1,2,4-oxadiazole in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.
Causality: The basic primary amine readily reacts with the strong acid (HCl) to form the stable and often crystalline hydrochloride salt, which can improve the compound's handling and solubility properties.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride are not available, the following are the expected key spectroscopic features based on its structure.
| Spectroscopy | Expected Key Signals |
| ¹H NMR | - A doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. - A quartet for the methine proton (CH) coupled to the methyl protons. - A singlet for the proton on the 1,2,4-oxadiazole ring. - Broad signals for the amine protons (NH₂), which may exchange with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃). - A signal for the methine carbon (CH). - Signals for the two distinct carbons of the 1,2,4-oxadiazole ring. |
| IR | - N-H stretching vibrations for the primary amine. - C-H stretching vibrations for the alkyl group. - C=N and C-O stretching vibrations characteristic of the 1,2,4-oxadiazole ring. |
| Mass Spec | - A molecular ion peak corresponding to the free base (C₄H₇N₃O). |
Potential Applications in Drug Discovery and Development
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[5] The presence of a chiral amine center in 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride suggests its potential as a building block for more complex molecules with specific stereochemical requirements for biological activity.
Potential Therapeutic Areas
-
Oncology: Numerous 1,2,4-oxadiazole derivatives have been investigated as potential anticancer agents, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[5]
-
Infectious Diseases: This class of compounds has shown promise as antibacterial, antifungal, and antiviral agents.[6]
-
Inflammation and Pain: Some 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory and analgesic properties.
-
Central Nervous System (CNS) Disorders: The 1,2,4-oxadiazole scaffold has been incorporated into molecules targeting CNS receptors.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-oxadiazole derivatives can be modulated by the nature and position of substituents on the ring. The ethanamine group at the 3-position of the molecule provides a key point for further chemical modification to explore SAR. For instance, N-alkylation or N-acylation of the primary amine could lead to analogs with altered potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical compound, 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride represents a valuable, yet underexplored, chemical entity within the broader class of pharmacologically significant 1,2,4-oxadiazoles. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic strategy, and its potential applications in drug discovery. The foundational information presented herein is intended to serve as a catalyst for further research into this and related compounds, potentially leading to the development of novel therapeutic agents.
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